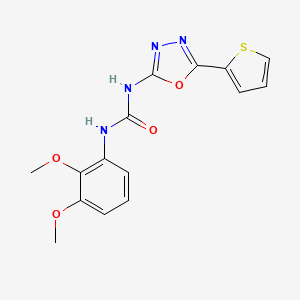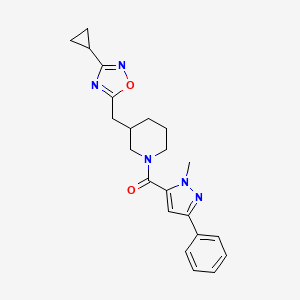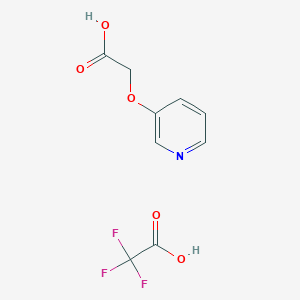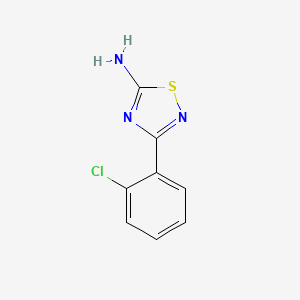
N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride, also known as CPP or CPPene, is a compound that has been extensively studied for its potential therapeutic applications in various diseases. CPPene is a synthetic compound that belongs to the class of benzamides and is known to exhibit antitumor, antiviral, and immunomodulatory properties.
Scientific Research Applications
Synthesis and Evaluation as Antipsychotic Agents
Research has been conducted on heterocyclic analogues of 1192U90, where compounds similar to N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride were synthesized and evaluated for their potential as antipsychotic agents. These compounds were tested for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as their ability to antagonize apomorphine-induced climbing behavior in mice, which is predictive of antipsychotic activity. Some derivatives demonstrated potent in vivo activities comparable to the parent compound, suggesting their potential utility as backup compounds for antipsychotic medication development (Norman et al., 1996).
Atypical Antipsychotic Activity
Another study focused on substituted benzamide derivatives, closely related to this compound, for their atypical antipsychotic properties. These compounds were synthesized and evaluated for their affinity to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors. The research aimed to identify compounds with a superior pharmacological profile for further evaluation as potential atypical antipsychotic agents. The investigation highlighted the significance of the benzamide scaffold in developing new therapeutic agents for psychiatric disorders (Norman et al., 1996).
Tumor Diagnosis and PET Tracers Development
Arylamides hybrids, which include structures akin to this compound, were studied for their high affinity at σ2 receptors, indicating their leads for tumor diagnosis. The goal was to obtain candidates suitable for σ2 PET tracer development. The study's findings are crucial for advancing diagnostic tools in oncology, especially in identifying and quantifying tumor masses through non-invasive imaging techniques (Abate et al., 2011).
Enzyme Inhibition
Novel benzamide derivatives bearing heterocyclic furan and piperazine rings, similar to this compound, were synthesized and evaluated for their enzyme inhibition and hemolytic activity. This research contributes to the understanding of the biochemical interactions of benzamide derivatives and their potential therapeutic applications, especially concerning enzyme targets within biological systems (Abbasi et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit the cyclooxygenase (cox) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .
Mode of Action
It is likely that it interacts with its targets (potentially cox enzymes) to inhibit their activity . This inhibition could result in a decrease in the production of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The biochemical pathways affected by N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride are likely related to the inflammatory response. By inhibiting COX enzymes, this compound could disrupt the conversion of arachidonic acid into prostaglandins . This disruption could lead to downstream effects such as a reduction in inflammation .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential anti-inflammatory properties. By inhibiting COX enzymes and reducing the production of prostaglandins, this compound could potentially reduce inflammation .
properties
IUPAC Name |
N-cyclohexyl-4-piperazin-1-ylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O.ClH/c21-17(19-15-4-2-1-3-5-15)14-6-8-16(9-7-14)20-12-10-18-11-13-20;/h6-9,15,18H,1-5,10-13H2,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUASGPYKUZARFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3CCNCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2'-amino-1-ethyl-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2815738.png)
![2-chloro-N-{1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-yl}pyridine-4-carboxamide](/img/structure/B2815741.png)

![N-(5-chloro-2-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2815743.png)
![Ethyl 1-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2815744.png)

![2-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2815748.png)



![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2815755.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B2815759.png)
![N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2815760.png)